molecular formula C27H23Cl2N3O2S B2672261 2,4-dichloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532975-41-0

2,4-dichloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2672261
CAS RN: 532975-41-0
M. Wt: 524.46
InChI Key: NGZWYEDXAYGLJA-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H23Cl2N3O2S and its molecular weight is 524.46. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Alkaline Phosphatase

Bi-heterocyclic benzamides have been synthesized and shown to effectively inhibit alkaline phosphatase. This inhibition is crucial for potentially regulating bone mineralization and calcification processes. One study demonstrated that these compounds could form non-competitive enzyme-inhibitor complexes, suggesting their utility in medical research focused on bone health and related disorders (Abbasi et al., 2019).

Anticancer Activity

Indole derivatives, closely related to the compound , have been explored for their anticancer properties. For example, certain indapamide derivatives exhibited proapoptotic activity on melanoma cell lines, indicating the potential of such compounds for cancer treatment research (Yılmaz et al., 2015).

Melanoma Cytotoxicity

Benzamide derivatives conjugated with alkylating cytostatics have shown high cytotoxicity against melanoma cells, suggesting a pathway for targeted drug delivery in melanoma therapy. This line of research points towards the development of novel therapeutic agents that can selectively target and treat melanoma (Wolf et al., 2004).

Antimicrobial Activity

Compounds synthesized from indole bases have shown significant antimicrobial activity, highlighting their potential in the development of new antimicrobial agents. Research in this area could lead to the discovery of novel treatments for bacterial and fungal infections (Prasad, 2017).

Urease Inhibition

Novel indole-based compounds have been identified as potent urease inhibitors, offering a therapeutic avenue for diseases related to urease activity, such as certain types of ulcers and infections. This research could contribute to the design of drugs targeting urease-dependent pathologies (Nazir et al., 2018).

properties

IUPAC Name

2,4-dichloro-N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23Cl2N3O2S/c28-19-9-10-20(22(29)15-19)27(34)30-12-14-31-16-25(21-6-2-4-8-24(21)31)35-17-26(33)32-13-11-18-5-1-3-7-23(18)32/h1-10,15-16H,11-14,17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZWYEDXAYGLJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

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